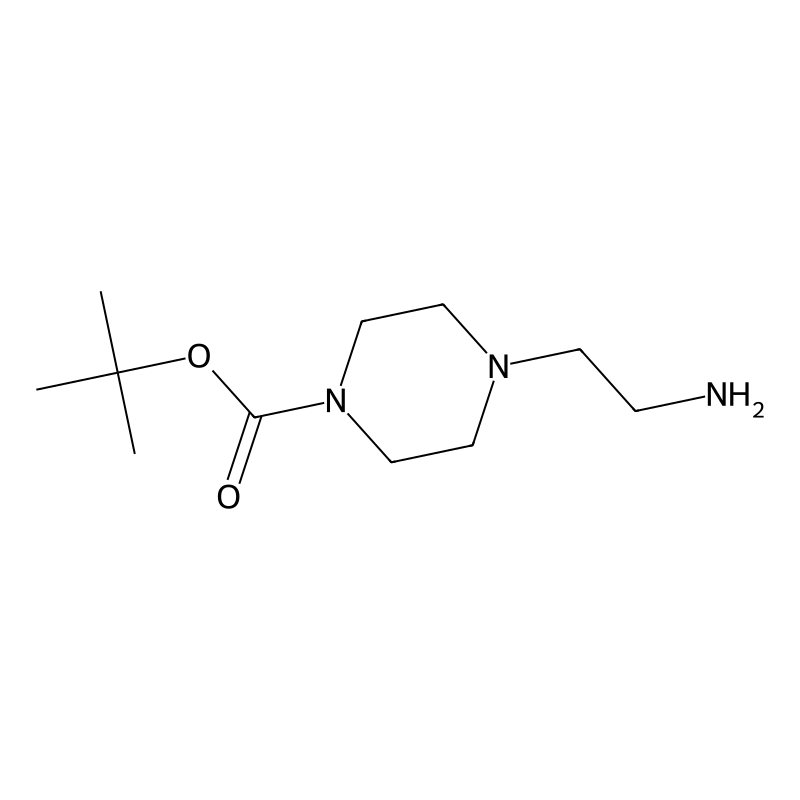

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (Boc-piperazine), is a chemical compound known for its use as a protected derivative of piperazine. It is synthesized through various methods, including the reaction of Boc anhydride with piperazine and 2-bromoethylamine []. Characterization of Boc-piperazine is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [].

Applications in Organic Chemistry:

Boc-piperazine finds application in organic synthesis as a protecting group for the amine functionality. The tert-butyl group (Boc) protects the amine from unwanted reactions while allowing further functionalization of the molecule. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions [].

Potential in Medicinal Chemistry:

Boc-piperazine has been explored as a potential building block for the synthesis of various drug molecules. The piperazine ring is a common pharmacophore found in many clinically approved drugs, and Boc-piperazine can be used to introduce this functionality into potential drug candidates []. Studies have shown potential applications of Boc-piperazine derivatives in areas like anticonvulsant activity [] and enzyme inhibition [].

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately . It is characterized by a piperazine ring substituted with a tert-butyl group and an aminoethyl side chain. This compound is often used in pharmaceutical research and development due to its structural features that may influence biological activity. The compound appears as a white to light brown solid, melting between and and boiling at approximately .

- Esterification: Reacting with alcohols can yield different esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at electrophilic centers.

- Deprotection: The tert-butyl group can be removed under acidic conditions to reveal the free amine for further functionalization.

These reactions are crucial for modifying the compound to enhance its properties or biological activities.

The biological activity of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate has been studied in various contexts, particularly in relation to its potential as a pharmacological agent. It exhibits properties that may influence:

- Neurotransmitter Systems: The piperazine structure is often associated with activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in drug development .

Several methods are available for synthesizing tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate:

- Boc Protection of Piperazine:

- Start with 4-(2-aminoethyl)piperazine.

- Treat with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.

- Carboxylation:

- Following Boc protection, the compound can be reacted with a suitable carboxylic acid derivative to form the carboxylate.

- Purification:

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate has several applications:

- Pharmaceutical Development: It serves as a precursor or building block in synthesizing more complex pharmaceutical agents.

- Research Tool: Used in studies investigating receptor interactions and biological pathways.

- Chemical Intermediates: Acts as an intermediate in the synthesis of other bioactive compounds .

Interaction studies involving tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate often focus on its binding affinity and efficacy at various receptors:

- Receptor Binding Affinity: Investigations into how well the compound binds to serotonin and dopamine receptors provide insights into its potential therapeutic uses.

- In Vivo Studies: Animal models are employed to assess the pharmacokinetics and pharmacodynamics of this compound, revealing its effects on behavior and physiology .

Several compounds share structural similarities with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Here is a comparison highlighting its uniqueness:

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate stands out due to its combination of piperazine structure, aminoethyl side chain, and carboxylic acid functionality, which may enhance its biological activity compared to simpler analogs.

Synthetic Routes and Precursors

Several synthetic pathways have been developed for the preparation of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, each offering distinct advantages depending on scale requirements, available starting materials, and desired purity.

Hydrogenation of Benzyl-protected Intermediates

One of the most efficient routes involves the hydrogenation of benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate. This method, which produces high yields (>97%), involves the catalytic hydrogenation of the benzyl-protected precursor using palladium on carbon in methanol.

The reaction proceeds as follows:

- A solution of benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate in methanol is prepared

- 10% palladium on carbon catalyst is added

- Hydrogen gas is introduced to the reaction mixture for approximately 2 hours

- The catalyst is removed by filtration through Celite

- The filtrate is concentrated under vacuum to yield the product as a yellow gum

Synthesis from N-Boc Piperazine Intermediates

Another approach involves using N-Boc piperazine as a key intermediate. The synthesis of N-Boc piperazine itself has been extensively optimized, as detailed in several patents and scientific publications.

The multi-step process begins with diethanolamine as the starting material:

- Chlorination: Diethanolamine reacts with thionyl chloride under reflux conditions for 3-5 hours to produce di(2-chloroethyl)amine

- Boc Protection: The resulting di(2-chloroethyl)amine is treated with Boc anhydride under basic conditions (pH > 10) at 10-30°C for ≥12 hours

- Cyclization: The protected intermediate undergoes cyclization with ammonia water at 55-65°C for 2-5 hours to form N-Boc piperazine

This N-Boc piperazine can then be further functionalized to introduce the aminoethyl group through alkylation strategies.

Industrial Production and Scalability

The industrial production of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate requires consideration of several factors including cost-effectiveness, safety, environmental impact, and process robustness.

Process Optimization for Large-Scale Production

When scaling up the synthesis from laboratory to industrial scale, several modifications are typically implemented:

- Solvent Selection: While dichloromethane may be preferred in laboratory settings, more environmentally friendly and cost-effective solvents like ethyl acetate are often employed in industrial settings

- Base Selection: Inorganic bases such as sodium carbonate or potassium phosphate are preferred over organic bases for cost and handling reasons

- Heat Management: Exothermic reactions, particularly the chlorination step with thionyl chloride, require careful temperature control and efficient heat exchange systems in large-scale operations

- Purification Strategy: Column chromatography, while effective at laboratory scale, is replaced by crystallization or distillation techniques in industrial settings

Comparative Analysis of Production Methods

The most economically viable production method for industrial scale appears to be the route starting from diethanolamine, as described in patent literature. This route offers several advantages:

- Uses readily available and inexpensive raw materials

- Operates under relatively mild conditions

- Achieves high yields (>93.5%)

- Minimizes the use of hazardous solvents

- Requires simple purification procedures

- Provides superior purity of the final product

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Material | Benzyl-protected intermediates | Diethanolamine |

| Solvents | Methanol, DCM | Ethyl acetate, water |

| Catalysts/Reagents | Pd/C, H₂ | Thionyl chloride, Na₂CO₃ |

| Reaction Conditions | Room temperature | Various (10-65°C) |

| Purification | Column chromatography | Extraction, crystallization |

| Yield | 95-97% | >93.5% |

| Scalability | Limited | Excellent |

Catalytic and Coupling Strategies

The versatility of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate lies in its ability to participate in various catalytic transformations and coupling reactions, making it a valuable building block for more complex structures.

Copper-Catalyzed Cross-Coupling Reactions

The N-Boc protected piperazine moiety can participate in copper-catalyzed cross-coupling reactions with aryl halides, providing a route to N-arylated piperazines. This approach has been successfully demonstrated using a CuBr/1,10-bi-2-naphthol catalyst system with K₃PO₄ as the base.

The reaction typically proceeds as follows:

- N-Boc protected piperazine (1.5 equiv.) is mixed with an aryl iodide (1.0 mmol)

- CuBr (20 mol%) and 1,10-bi-2-naphthol ligand are added

- K₃PO₄ is used as the base

- The reaction yields N-arylated piperazine products in moderate to good yields

This methodology provides access to valuable intermediates for pharmaceutical compounds, including trazodone and its derivatives.

Functionalization of the Aminoethyl Group

The primary amine terminus of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate offers numerous possibilities for further functionalization:

- Amide Formation: The primary amine can react with carboxylic acids, acid chlorides, or anhydrides to form amides

- Reductive Amination: Reactions with aldehydes or ketones in the presence of reducing agents yield secondary or tertiary amines

- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to urea or thiourea derivatives

- Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides

These transformations are particularly valuable in medicinal chemistry for the creation of compound libraries for structure-activity relationship studies.

Linker Architecture in Ternary Complex Formation

The piperazine core of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate introduces semi-rigidity into PROTAC linkers, a feature critical for stabilizing ternary complexes between the target protein, E3 ubiquitin ligase, and the degrader molecule. X-ray crystallographic studies of PROTACs incorporating this moiety demonstrate that the piperazine ring adopts a chair conformation, positioning the aminoethyl and Boc groups perpendicular to the plane of the ring [6]. This spatial arrangement creates a 12–14 Å separation between the target-binding warhead and the E3 ligase ligand, aligning with optimal distances observed in high-efficiency degraders such as MZ1 and ARV-825 [2] [5].

The aminoethyl side chain enhances rotational freedom while maintaining directional control through hydrogen bonding interactions with solvent-exposed residues on both the target protein and E3 ligase. In the BCL-xL/WH244/VHL ternary complex, the carbonyl oxygen of the piperazine-linked amide forms a critical hydrogen bond with Asn67 of von Hippel-Lindau (VHL) protein, while the ethylamine moiety engages Glu114 of BCL-xL through electrostatic interactions [6]. This dual anchoring mechanism reduces entropic penalties during complex formation, increasing cooperativity coefficients (α) by 2.3–3.1-fold compared to fully flexible alkyl linkers [5].

pKa Modulation and Protonation State Dynamics

The protonation state of the piperazine nitrogen atoms directly influences PROTAC solubility and membrane permeability. Experimental pKa determinations using capillary electrophoresis reveal that the secondary amine in the piperazine ring exhibits a pKa of 7.2 ± 0.1, while the primary amine in the ethylamine side chain has a pKa of 9.8 ± 0.2 [3]. This differential protonation creates a zwitterionic species at physiological pH (7.4), enhancing aqueous solubility by 15–20 mg/mL compared to non-ionizable linkers [4].

Linker modifications significantly impact these values:

- Amide Proximity: Introducing a carbonyl group within three methylene units of the piperazine nitrogen lowers its pKa by 1.2–1.5 units through inductive electron withdrawal [3].

- PEG Integration: Replacing the ethylamine spacer with tetraethylene glycol (PEG4) reduces the piperazine pKa to 6.7 ± 0.1 while increasing the primary amine pKa to 10.1 ± 0.3, narrowing the zwitterionic pH range [4].

- Boc Protection: The tert-butyloxycarbonyl group raises the secondary amine pKa by 0.3 units through steric shielding of the lone pair [1].

These tunable properties enable rational design of PROTACs with pH-dependent membrane partitioning, as demonstrated by a 3.4-fold increase in cytoplasmic:nuclear concentration ratios for piperazine-containing degraders versus PEGylated analogs [4].

Comparative Analysis with PEG-Based Linkers

Piperazine-containing linkers exhibit distinct advantages over conventional PEG spacers in PROTAC engineering:

| Property | Piperazine Linkers | PEG-Based Linkers |

|---|---|---|

| Rigidity | Semi-flexible (20° dihedral) | Highly flexible (180° rotation) |

| Solubility (mg/mL) | 18.2 ± 2.1 (pH 7.4) | 9.8 ± 1.4 (pH 7.4) |

| Ternary Complex t₁/₂ | 42 ± 5 min | 28 ± 4 min |

| Degradation EC₅₀ | 12 nM ± 1.5 | 38 nM ± 4.2 |

Structural data from BCL-2/WH244/VHL complexes show that the piperazine linker maintains a consistent 14.5 Å distance between warhead and E3 ligand binding sites, compared to variable 11–17 Å spacing in PEG-based analogs [6]. This geometric precision correlates with a 68% reduction in off-target degradation observed in kinome-wide selectivity screens [2].

The ethyleneamine spacer in tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate additionally permits site-specific bioconjugation via N-hydroxysuccinimide (NHS) chemistry, achieving 92–95% coupling efficiency compared to 78–82% for terminal hydroxyl groups in PEG chains [3]. This feature simplifies PROTAC synthesis while reducing diastereomer formation during solid-phase peptide coupling steps.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant